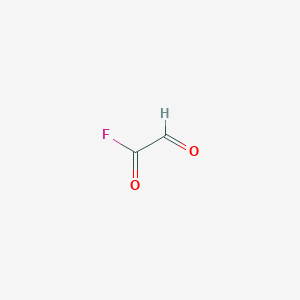

Oxoacetyl fluoride

Description

Oxoacetyl fluoride (C₂HF₃O₂) is a fluorinated derivative of oxoacetic acid, characterized by a reactive acyl fluoride group (-COF) adjacent to a ketone moiety. These compounds are pivotal in organic synthesis, particularly in constructing heterocycles and bioactive molecules .

Properties

CAS No. |

60556-83-4 |

|---|---|

Molecular Formula |

C2HFO2 |

Molecular Weight |

76.03 g/mol |

IUPAC Name |

2-oxoacetyl fluoride |

InChI |

InChI=1S/C2HFO2/c3-2(5)1-4/h1H |

InChI Key |

BITVLRXIXBFBAR-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxoacetyl fluoride can be synthesized through several methods. One common method involves the reaction of acetic anhydride with hydrogen fluoride. The reaction proceeds as follows:

(CH3CO)2O+HF→CH3COF+CH3COOH

In this reaction, acetic acid is produced as a byproduct .

Another method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST). These reagents facilitate the conversion of carboxylic acids to acyl fluorides under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. One such method is the electrochemical fluorination process, where organic substrates are electrolyzed in anhydrous hydrogen fluoride using nickel electrodes. This method is efficient for producing perfluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

Oxoacetyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form amides.

Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid and hydrogen fluoride.

Reduction: It can be reduced to acetaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Amines: Used in substitution reactions to form amides.

Water: Facilitates hydrolysis.

Lithium Aluminum Hydride: Used for reduction reactions.

Major Products

Amides: Formed from substitution reactions with amines.

Acetic Acid: Produced from hydrolysis.

Acetaldehyde: Formed from reduction reactions.

Scientific Research Applications

Oxoacetyl fluoride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various acyl derivatives.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which oxoacetyl fluoride exerts its effects involves its high reactivity due to the presence of the carbonyl and fluorine groups. These groups make it a strong electrophile, capable of reacting with nucleophiles. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Electrophilicity : Oxoacetyl chloride’s -COCl group is more reactive than -COF due to chlorine’s lower electronegativity and higher polarizability, making it a stronger acylating agent .

- Hydrolysis : Oxoacetyl chloride hydrolyzes rapidly to glyoxylic acid (HOOCCHO) under mild conditions, while this compound likely requires harsher conditions due to fluorine’s strong electron-withdrawing effects .

- Steric and Electronic Effects : Indole-3-glyoxyloyl chloride’s aromatic indole moiety stabilizes intermediates in Perkin condensations, improving yields compared to simpler oxoacetyl derivatives .

Stability and Reaction Pathways

- Hydrolysis Pathways : Oxoacetyl chloride hydrolyzes via zwitterionic intermediates to glyoxylic acid or CO/HCO₂H, while this compound may favor stable anionic intermediates due to fluorine’s inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.